N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a thioacetamide side chain at position 2. This compound is synthesized via alkylation of thienopyrimidinone intermediates with chloroacetamide derivatives under reflux conditions, a method consistent with established protocols for analogous compounds .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S2/c1-2-3-4-16-5-9-18(10-6-16)26-21(29)15-32-24-27-20-13-14-31-22(20)23(30)28(24)19-11-7-17(25)8-12-19/h5-12H,2-4,13-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUKSWJVVEVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a thieno[3,2-d]pyrimidine backbone and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24ClN3O2S2 with a molecular weight of approximately 486.05 g/mol. The compound features a butylphenyl group and a thioacetamide moiety that may enhance its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity :
- Antimicrobial Effects :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study evaluated the effects of a related thieno[3,2-d]pyrimidine derivative on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as Mia PaCa-2 and PANC-1 .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of the compound were tested against Candida albicans and Staphylococcus aureus. Results showed that certain modifications to the structure enhanced potency against these pathogens compared to standard treatments like miconazole .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymatic Targets : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The thieno[3,2-d]pyrimidine scaffold might interact with cellular receptors or signaling molecules influencing cell survival and proliferation.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group in the molecule is susceptible to oxidation. Based on studies of similar thienopyrimidine derivatives :
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Sulfoxide formation : Reaction with mild oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) yields sulfoxide derivatives.
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Sulfone formation : Stronger oxidants (e.g., potassium permanganate) can further oxidize sulfoxides to sulfones.
Reduction Reactions
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The thioether group can undergo reduction to form a thiol (-SH) using agents like lithium aluminum hydride (LiAlH4).
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The amide group is resistant to standard reducing conditions but may react with LiAlH4 at elevated temperatures to form amines.
Nucleophilic Substitution
The chlorophenyl substituent may participate in nucleophilic aromatic substitution under basic or catalytic conditions, enabling modifications such as:
Hydrolysis
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The acetamide group can hydrolyze under acidic or basic conditions to form carboxylic acids or ammonium salts.
Reaction Conditions and Reagents
Major Reaction Products
| Starting Material | Reaction | Product | Application |
|---|---|---|---|
| Parent compound | Oxidation (H₂O₂) | Sulfoxide derivative | Enhanced solubility for biological assays |
| Parent compound | Reduction (LiAlH₄) | Thiol-acetamide analog | Intermediate for further functionalization |
| Parent compound | Hydrolysis (HCl) | Carboxylic acid derivative | Improved pharmacokinetic properties |
Biological Implications of Derived Products
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Sulfoxide derivatives exhibit increased polarity, enhancing water solubility for in vitro studies.
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Thiol analogs demonstrate improved binding affinity to cysteine-rich enzymatic targets (e.g., kinases) .
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Carboxylic acid derivatives are often explored for prodrug development due to their pH-dependent solubility.
Stability and Side Reactions
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues differ in substituents on the phenyl ring (position 3 of the pyrimidine core) and the acetamide side chain. These variations influence physicochemical properties and biological activity.
Key Observations :
Key Observations :
- Base Selection : Sodium acetate (target compound) is milder than sodium methylate (used in ), reducing side reactions.
Physicochemical and Pharmacokinetic Properties
Predicted properties based on structural features:
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| LogP (Lipophilicity) | ~4.5 (High) | ~3.8 | ~3.2 | ~4.1 |
| Water Solubility | Low | Moderate | Moderate | Low |
| Hydrogen Bond Acceptors | 6 | 5 | 7 | 6 |
Q & A
Q. How can pharmacokinetic (PK) parameters be optimized without compromising activity?
- Methodological Answer :
- Prodrug design : Mask polar groups (e.g., acetamide) with ester promoieties.
- Lipophilicity adjustment : Introduce alkyl chains or fluorine atoms to modulate logP (target 2–4).
- In vivo PK studies : Administer IV/PO in rodent models (n=6). Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin). Correlate with in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
